molecular formula C18H32N4O B2441153 n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide CAS No. 2249323-63-3

n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide

Cat. No.: B2441153
CAS No.: 2249323-63-3
M. Wt: 320.481
InChI Key: DVHCNARFDSATNK-UHFFFAOYSA-N
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Description

The compound “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide” likely involves multiple steps, including the formation of the bicyclic nonane structure and the introduction of the cyano and acetamide groups. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such a compound would need to be optimized for yield, purity, and cost-effectiveness. This might involve large-scale synthesis using continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic nonane derivatives or acetamide-containing molecules. Examples could be:

  • “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide”
  • “this compound”

Uniqueness

The uniqueness of “this compound” would lie in its specific structural features, such as the combination of the bicyclic nonane core with the cyano and acetamide functional groups. These features could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c1-13(2)18(5,12-19)20-17(23)11-21-9-8-15-6-7-16(10-21)22(15)14(3)4/h13-16H,6-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHCNARFDSATNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC2CCC(C1)N2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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